molecular formula C10H19BrO B13314002 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane

Cat. No.: B13314002
M. Wt: 235.16 g/mol
InChI Key: GOOZGZMPHCFVOE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a propan-2-yloxy group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane typically involves the bromination of a suitable precursor, such as 1-(Hydroxymethyl)-1-(propan-2-yloxy)cyclohexane. This can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium hydroxide (KOH), or sodium ethoxide (NaOEt) can be used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products such as azides, ethers, or thiols.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane can be used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals.

    Material Science: As a building block for the synthesis of polymers and other materials.

    Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-(propan-2-yloxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(methoxy)cyclohexane: Similar structure but with a methoxy group instead of propan-2-yloxy.

    1-(Bromomethyl)-1-(ethoxy)cyclohexane: Similar structure but with an ethoxy group instead of propan-2-yloxy.

Uniqueness

1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane is unique due to the presence of both a bromomethyl group and a propan-2-yloxy group on the cyclohexane ring. This combination of functional groups can impart distinct reactivity and properties, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-propan-2-yloxycyclohexane

InChI

InChI=1S/C10H19BrO/c1-9(2)12-10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3

InChI Key

GOOZGZMPHCFVOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CCCCC1)CBr

Origin of Product

United States

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